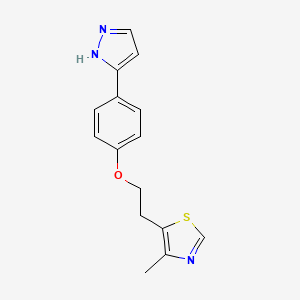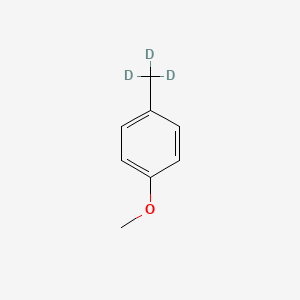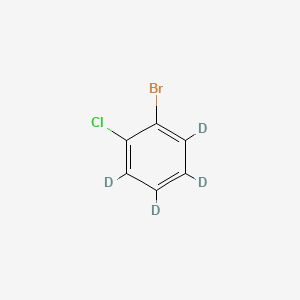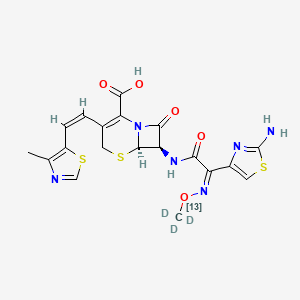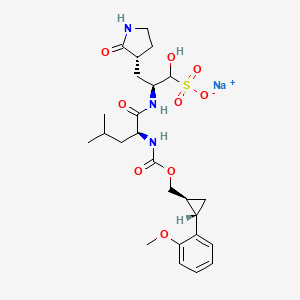
(S)-Imlunestrant tosylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Imlunestrant tosylate is a chemical compound that belongs to the class of tosylates. Tosylates are esters or salts of toluenesulfonic acid and are commonly used in organic synthesis due to their ability to act as good leaving groups in nucleophilic substitution reactions. The this compound is specifically the tosylate salt of (S)-Imlunestrant, which is an enantiomerically pure form of the compound.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (S)-Imlunestrant tosylate typically involves the tosylation of (S)-Imlunestrant. This process can be carried out by reacting (S)-Imlunestrant with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as triethylamine or pyridine. The reaction is usually performed in an organic solvent like dichloromethane. The general reaction scheme is as follows: [ \text{(S)-Imlunestrant} + \text{TsCl} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process.
化学反应分析
Types of Reactions: (S)-Imlunestrant tosylate can undergo various chemical reactions, including:
Nucleophilic Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Major Products:
Nucleophilic Substitution: The major products are the corresponding substituted derivatives of (S)-Imlunestrant.
Elimination Reactions: The major products are alkenes formed by the elimination of the tosylate group.
科学研究应用
(S)-Imlunestrant tosylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-Imlunestrant tosylate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosylate group is displaced by a nucleophile, leading to the formation of a new chemical bond. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
相似化合物的比较
Mesylates: Esters or salts of methanesulfonic acid, used similarly to tosylates in organic synthesis.
Brosylates: Esters or salts of p-bromobenzenesulfonic acid, also used as leaving groups in nucleophilic substitution reactions.
Uniqueness: (S)-Imlunestrant tosylate is unique due to its specific enantiomeric form and its application in the synthesis of enantiomerically pure compounds. The tosylate group provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis.
属性
分子式 |
C36H32F4N2O6S |
|---|---|
分子量 |
696.7 g/mol |
IUPAC 名称 |
(5S)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m0./s1 |
InChI 键 |
WOXQMUXFSMQUSS-JCOPYZAKSA-N |
手性 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


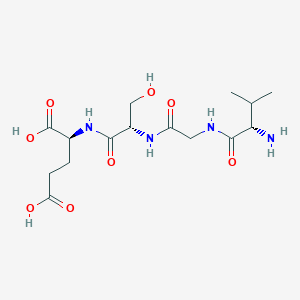
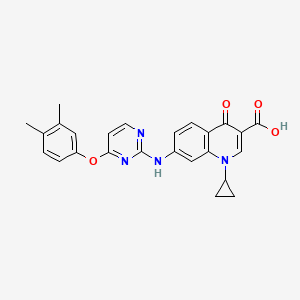
![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)

